2-Amino-N-methyl-N-(3-nitro-benzyl)-acetamide
Description
2-Amino-N-methyl-N-(3-nitro-benzyl)-acetamide is a tertiary acetamide derivative characterized by a nitro group (-NO₂) at the 3-position of the benzyl moiety and a methyl group attached to the nitrogen atom. This compound belongs to a class of structurally diverse acetamides known for their applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-amino-N-methyl-N-[(3-nitrophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12(10(14)6-11)7-8-3-2-4-9(5-8)13(15)16/h2-5H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZVSXGHFFNZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(3-nitro-benzyl)-acetamide typically involves the following steps:
Nitration: The starting material, benzylamine, undergoes nitration to introduce a nitro group at the meta position.
Methylation: The amino group is then methylated using methyl iodide or a similar methylating agent.
Acetylation: The final step involves the acetylation of the methylated product with acetic anhydride to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration, methylation, and acetylation processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-(3-nitro-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Biological Activities
2-Amino-N-methyl-N-(3-nitro-benzyl)-acetamide exhibits several biological activities that make it a candidate for further research:
- Anticonvulsant Properties : Similar to its structural analogs, this compound may possess anticonvulsant properties. Research indicates that related compounds like lacosamide, derived from similar structures, are effective in treating epilepsy and neuropathic pain .
- Antitumor Activity : Some studies have indicated that benzylamine derivatives can act as selective inhibitors in cancer therapy. Research has shown that substituted aryl benzylamines exhibit potent activity against prostate cancer, suggesting that modifications in the benzyl structure can enhance therapeutic efficacy .
Case Studies and Research Findings
Several studies have documented the applications and effects of compounds related to this compound:
- Chagas Disease Treatment : Research into related compounds has shown promise in treating Chagas disease, caused by Trypanosoma cruzi. The optimization of triazole derivatives has led to improved potency and metabolic stability, indicating a potential pathway for developing new treatments based on similar structures .
- Prostate Cancer Therapeutics : A study focused on aryl benzylamine derivatives demonstrated their effectiveness as selective inhibitors against prostate cancer cells. The research highlighted structure-activity relationships that could also apply to this compound, suggesting avenues for further exploration in anticancer drug development .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-(3-nitro-benzyl)-acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Anti-Inflammatory Activity
- Quinazolinone-Acetamide Hybrids (): 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide showed anti-inflammatory activity surpassing Diclofenac but with moderate ulcerogenic risk. The nitro group in the target compound may enhance activity but require careful toxicity evaluation .
Antibacterial Activity
Muscarinic Activity
- Compound BM-5 (): A nitro-free analog (N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide) demonstrated dual presynaptic antagonism and postsynaptic agonism. The nitro group’s impact on such activity remains unexplored but could modulate receptor affinity .
Physical and Spectroscopic Properties
- Boiling Point/Polarity: The nitro group increases polarity compared to methyl/methoxy analogs, likely raising boiling points (e.g., 414.9°C predicted for 3-methoxy analog vs. higher expected for nitro) .
- FT-IR Signatures: Nitro groups exhibit strong asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) peaks, absent in methyl/methoxy derivatives .
Biological Activity
2-Amino-N-methyl-N-(3-nitro-benzyl)-acetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an amine and a nitro functional group. This compound is characterized by its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by research findings, case studies, and comparative data.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure includes a benzyl group substituted with a nitro group at the meta position, contributing to its biological properties. The presence of the amino group allows for interactions with various biological targets, potentially modulating enzyme activity or receptor functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 µM to 156.47 µM against various bacterial strains, including:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal activity has been observed against Candida albicans with MIC values ranging from 16.69 µM to 78.23 µM .
Anticancer Activity
The potential anticancer properties of related compounds have also been explored. For example, structural analogs have shown promising results in inhibiting cancer cell proliferation across various cell lines, with IC values indicating effective cytotoxicity:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 20.1 |
| KB-V1 | 14 |
| HL60 | <10 |
| A549 | <10 |
These findings suggest that the mechanism of action may involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .
The biological effects of this compound are thought to stem from its interactions with specific molecular targets within cells:
- Enzyme Inhibition : The amino group can interact with enzymes or receptors, modulating their activity and influencing various signaling pathways.
- Redox Reactions : The nitro group may participate in redox reactions, potentially altering the compound's reactivity and biological effects.
Comparative Analysis
To further understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-N-methyl-acetamide | Lacks the nitro group | Primarily used as a simple amine |
| 3-Nitrobenzamide | Contains a benzamide structure | Exhibits different biological activities |
| N,N-Dimethyl-3-nitrobenzamide | Dimethyl substitution on nitrogen | Enhanced lipophilicity |
| N-(3-nitrobenzyl)-N'-methylurea | Urea functional group | Potentially different reactivity |
This table highlights how variations in structure can lead to differences in biological activity and therapeutic potential .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Properties : A recent study demonstrated that derivatives of similar structures exhibited potent antimicrobial properties against a range of pathogens, providing insights into their therapeutic applications .
- Anticancer Research : Investigations into the anticancer effects revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through ROS-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
